1-(2-bromoethyl)-4-nitro-1H-pyrazole (often supplied as its hydrobromide salt) is a highly reactive, bifunctional heterocyclic building block utilized for the modular assembly of pyrazole-containing therapeutics and advanced materials [1]. It features an electrophilic 2-bromoethyl linker designed for the N-, O-, or S-alkylation of target scaffolds, coupled with a 4-nitro group that serves as a masked amine for subsequent functionalization. By providing a pre-assembled, regiochemically pure N1-alkylated pyrazole core, this compound streamlines the synthesis of complex ligands, offering a linear spatial vector essential for targeted receptor and kinase binding pockets.
Attempting to substitute this specific building block with the unsubstituted parent, 4-nitro-1H-pyrazole, forces the buyer to perform an in-house alkylation using 1,2-dibromoethane. This introduces severe regulatory burdens due to the toxicity of the dibromide and inherently generates dimeric bis-alkylated byproducts, depressing mono-alkylation yields [1]. Furthermore, substituting with the 1-(2-chloroethyl) analog reduces the leaving group ability, requiring harsher basic conditions and elevated temperatures for downstream coupling, which frequently leads to the degradation of sensitive, late-stage pharmaceutical intermediates [2].
C-Br bond may exhibit higher SN2 reactivity than C-Cl analogs, shifting reaction rates.
4-nitro vs. 3-nitro isomer alters electronic profile, affecting reduction potential and regioselectivity.
Regioisomeric substitution may lead to divergent product profiles without predictable control.
In synthetic workflows requiring the attachment of a 4-nitropyrazole moiety to secondary amines or thiols, the choice of the halide leaving group dictates the required reaction severity. The bromoethyl derivative enables rapid alkylation under mild basic conditions (e.g., K2CO3 at 50–60 °C), whereas the chloroethyl analog typically requires elevated temperatures (>80 °C) and stronger bases, or the addition of stoichiometric iodide catalysts, to achieve comparable conversion [1]. This kinetic advantage minimizes thermal degradation and elimination side-reactions in highly functionalized pharmaceutical intermediates.
| Evidence Dimension | Alkylation condition severity |
| Target Compound Data | Mild conditions (50-60 °C, standard bases) |
| Comparator Or Baseline | 1-(2-chloroethyl)-4-nitro-1H-pyrazole (>80 °C, requires iodide catalysis or stronger bases) |
| Quantified Difference | 20-30 °C reduction in required reaction temperature |
| Conditions | Nucleophilic substitution of secondary amines/thiols |
Procuring the bromo-variant allows chemists to perform late-stage functionalizations on sensitive substrates without inducing thermal degradation or requiring additional catalytic reagents.
Utilizing pre-formed 1-(2-bromoethyl)-4-nitro-1H-pyrazole eliminates the need for the end-user to react 4-nitro-1H-pyrazole with 1,2-dibromoethane. In-house synthesis using dibromoethane is notoriously plagued by the formation of 1,2-bis(4-nitro-1H-pyrazol-1-yl)ethane dimers, which can consume over 20-30% of the starting material depending on stoichiometry, capping the mono-alkylated yield [1]. Procuring the pre-synthesized bromoethyl compound guarantees near total commitment of the pyrazole moiety to the target coupling step, bypassing complex purification workflows.
| Evidence Dimension | Mono-alkylation efficiency and byproduct formation |
| Target Compound Data | < 1% bis-alkylated dimer introduced to workflow |
| Comparator Or Baseline | In-situ synthesis with 1,2-dibromoethane (typically yields 20-30% bis-alkylated dimer) |
| Quantified Difference | Near total elimination of dimer byproduct formation |
| Conditions | Standard laboratory preparation of N-alkylated pyrazoles |
Purchasing the pre-formed bromoethyl building block prevents costly yield losses to dimerization and removes a tedious purification bottleneck.
The procurement of 1-(2-bromoethyl)-4-nitro-1H-pyrazole directly bypasses the handling of 1,2-dibromoethane, a known carcinogen and highly regulated substance. Industrial and large-scale laboratory workflows face strict Environmental, Health, and Safety (EHS) compliance hurdles when utilizing low-molecular-weight volatile alkylating agents [1]. By shifting the hazard to the supplier, the end-user operates with a stable, solid (often hydrobromide salt) intermediate, significantly reducing the required engineering controls and regulatory documentation.
| Evidence Dimension | Reagent toxicity and volatility |
| Target Compound Data | Stable solid intermediate (hydrobromide salt) |
| Comparator Or Baseline | 1,2-dibromoethane (volatile liquid, highly toxic/carcinogenic) |
| Quantified Difference | Elimination of volatile carcinogen handling from the end-user workflow |
| Conditions | Industrial scale-up and laboratory EHS protocols |
Procuring this intermediate drastically simplifies EHS compliance and reduces the infrastructure costs associated with handling volatile carcinogens.
Due to the mild alkylation conditions enabled by the bromoethyl group, this compound is highly suitable for appending the 4-nitro-1H-pyrazole pharmacophore onto complex, sensitive macrocycles or advanced intermediates without thermal degradation [1].
For industrial procurement, utilizing the pre-formed bromoethyl building block avoids the regulatory hurdles and yield losses associated with handling 1,2-dibromoethane at scale, ensuring reproducible batch yields [2].
The bifunctional nature of the molecule—featuring a reactive alkyl halide and a reducible nitro group—makes it a highly effective modular linker component for synthesizing PROTACs, where the linear geometry of the 4-substituted pyrazole helps span the distance between the target-binding ligand and the E3 ligase ligand [1].